Montelukast Dicyclohexylamine: A Comprehensive Physicochemical Profile
Montelukast Dicyclohexylamine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of montelukast (B128269) dicyclohexylamine (B1670486), a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is intended to support research, development, and quality control activities related to this compound.
Physicochemical Properties
Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. This salt formation is a critical step in the purification process of montelukast, allowing for the isolation of a stable, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General Physicochemical Properties of Montelukast Dicyclohexylamine
| Property | Value | Source(s) |
| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | [2] |
| CAS Number | 577953-88-9 | [3][4] |
| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [2][3] |
| Molecular Weight | 767.50 g/mol | [2][3] |
| Appearance | White to off-white or pale beige solid | [][6] |
Table 2: Thermal and Spectroscopic Properties of Montelukast Dicyclohexylamine
| Property | Value | Source(s) |
| Melting Point | 65-67 °C (decomposes) | [] |
| UV/Vis. λmax | 212, 284, 328, 345, 359 nm (for montelukast sodium) | [7] |
Table 3: Solubility Profile
| Solvent | Montelukast Dicyclohexylamine Solubility | Montelukast Sodium Solubility | Source(s) |
| Chloroform | Slightly Soluble | - | [][6] |
| Dichloromethane | Soluble | - | [] |
| Ethyl Acetate | Soluble | - | [] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~ 30 mg/mL | [][6][7] |
| Acetone | Soluble | - | [] |
| Methanol | Slightly Soluble | Very Soluble (~ 30 mg/mL) | [1][][6][7] |
| Ethanol (99.5%) | - | Very Soluble (~ 30 mg/mL) | [1][7] |
| Water | - | Freely Soluble (10 mg/mL) | [1][7] |
| Aqueous Buffers | - | Sparingly Soluble | [7] |
Table 4: Acidity Constant (pKa) of Montelukast
The pKa values are crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and distribution. The following pKa values have been experimentally determined for montelukast sodium.
| pKa Value | Method | Source(s) |
| pKa₁ = 3.3 | UV-Visible Spectrophotometry | [8][9] |
| pKa₂ = 4.4 | UV-Visible Spectrophotometry | [8][9] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and their intermediates are outlined in various pharmacopeias and international guidelines. Below are summaries of standard methodologies relevant to the data presented.
Melting Point Determination (Based on USP <741>)
The melting range of a substance is a key indicator of its purity. The United States Pharmacopeia (USP) general chapter <741> describes the capillary method for determining the melting range.
Principle: A small, uniform sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and melt are observed and recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heated block or oil bath
-
Calibrated thermometer or digital temperature sensor
-
Glass capillary tubes (closed at one end)
Procedure:
-
Sample Preparation: The sample is thoroughly dried and finely powdered. A small amount is introduced into the open end of a capillary tube and packed down to a height of 2-4 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a constant, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration or centrifugation equipment to separate undissolved solid
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An amount of the solid substance known to be in excess of its solubility is weighed and added to a vial containing a known volume of the solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to obtain a clear, saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.
pKa Determination (UV-Visible Spectrophotometry)
This method is based on the principle that the UV-Visible absorption spectrum of an ionizable compound changes as a function of pH.
Principle: The absorbance of a series of solutions of the compound at a constant concentration in buffers of varying, known pH is measured at a specific wavelength where the ionized and unionized forms of the molecule have different molar absorptivities. The pKa is then determined from the plot of absorbance versus pH.[8][9]
Apparatus:
-
UV-Visible spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
A series of buffer solutions covering a wide pH range
Procedure:
-
Solution Preparation: A stock solution of the compound is prepared. Aliquots of this stock solution are diluted with a series of buffer solutions to create a set of solutions with constant analyte concentration but varying pH.
-
Spectroscopic Measurement: The UV-Visible spectrum of each solution is recorded. A wavelength is selected where the difference in absorbance between the ionized and unionized species is maximal. The absorbance of each solution is then measured at this wavelength.[8][9]
-
Data Analysis: A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. Alternatively, various graphical and mathematical methods can be used to determine the pKa from the absorbance and pH data.[8][9]
Visualizations
Signaling Pathway of Montelukast
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It competitively blocks the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to this receptor, thereby inhibiting the downstream inflammatory cascade that leads to bronchoconstriction, airway edema, and mucus secretion.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. Montelukast dicyclohexylamine | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Montelukast Dicyclohexylamine | LGC Standards [lgcstandards.com]
- 6. Montelukast Dicyclohexylamine Salt | 577953-88-9 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. metfop.edu.in [metfop.edu.in]
